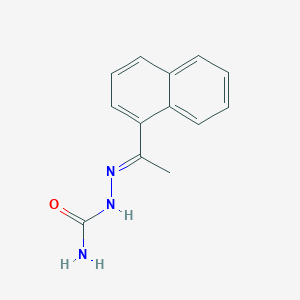

2-(1-(Naphthalen-1-yl)ethylidene)hydrazine-1-carboxamide

Descripción

IUPAC Nomenclature and Structural Descriptors

The compound’s systematic name, [(E)-1-naphthalen-1-ylethylideneamino]urea , reflects its stereochemistry and functional groups. Key structural identifiers include:

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₃N₃O | |

| Molecular Weight | 227.26 g/mol | |

| SMILES Notation | C/C(=N\NC(=O)N)/C1=CC=CC2=CC=CC=C21 | |

| InChIKey | BJGJUPAEKVEHJQ-OQLLNIDSSA-N |

The (E)-configuration indicates the trans arrangement of substituents around the ethylidene double bond, critical for its reactivity and binding affinity.

Spectroscopic and Computational Characterization

The compound’s structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : Peaks corresponding to aromatic protons of the naphthalene ring and the hydrazinecarboxamide group.

- Mass Spectrometry : Molecular ion peak at m/z 227.105862047 Da, consistent with its molecular formula.

- XLogP3-AA : LogP value of 2.1, indicating moderate lipophilicity, relevant for bioavailability.

Historical Context in Hydrazinecarboxamide Derivatives Research

Evolution of Hydrazinecarboxamide Derivatives

Hydrazinecarboxamides, including semicarbazides, have been studied since the 20th century for their versatility in synthesizing pharmaceuticals and agrochemicals. Key milestones include:

- 1980s : Early investigations into their antimicrobial properties against bacteria and fungi.

- 2000s : Recognition as enzyme inhibitors (e.g., carbonic anhydrases, cholinesterases) and anticancer agents.

- 2020s : Focus on hybrid molecules combining hydrazinecarboxamides with other bioactive scaffolds (e.g., primaquine, isoniazid) to enhance selectivity.

Role of Naphthalene-Containing Derivatives

The naphthalene moiety in 2-(1-(Naphthalen-1-yl)ethylidene)hydrazine-1-carboxamide enhances:

- π-Stacking Interactions : Facilitating binding to aromatic residues in enzyme active sites.

- Redox Activity : The conjugated system enables participation in electron transfer reactions.

- Metabolic Stability : Aromatic systems resist rapid degradation, prolonging biological activity.

Scope of Current Scholarly Review

Biological Activity and Mechanism of Action

Recent studies highlight the compound’s diverse pharmacological potential:

Structure-Activity Relationship (SAR) Insights

Critical SAR observations include:

- Ethylidene Bridge : The double bond stabilizes the molecule and enhances π-interactions.

- Naphthalene Substituent : Position (1-naphthyl) optimizes steric and electronic complementarity for target binding.

- Hydrazinecarboxamide Core : Acts as a nucleophile, enabling covalent modifications of biological targets.

Propiedades

IUPAC Name |

[(E)-1-naphthalen-1-ylethylideneamino]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-9(15-16-13(14)17)11-8-4-6-10-5-2-3-7-12(10)11/h2-8H,1H3,(H3,14,16,17)/b15-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGJUPAEKVEHJQ-OQLLNIDSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)N)C1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)N)/C1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Naphthalen-1-yl)ethylidene)hydrazine-1-carboxamide typically involves the reaction of naphthalene derivatives with hydrazine derivatives under controlled conditions. One common method includes the condensation of 1-naphthaldehyde with hydrazine hydrate in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions

2-(1-(Naphthalen-1-yl)ethylidene)hydrazine-1-carboxamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring are replaced with other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce hydrazine derivatives with altered functional groups .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that 2-(1-(Naphthalen-1-yl)ethylidene)hydrazine-1-carboxamide exhibits significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study highlighted its effectiveness against breast cancer cell lines, where it demonstrated a dose-dependent reduction in cell viability .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. In vitro tests have shown that it possesses inhibitory effects against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of this compound. Research indicates that it can reduce inflammation markers in cellular models, making it a candidate for further development in treating inflammatory diseases .

Materials Science

Polymer Synthesis

In materials science, this compound serves as a building block for synthesizing novel polymers. Its reactive hydrazine functional group allows for polymerization reactions that can lead to materials with tailored properties for specific applications, such as coatings and composites .

Fluorescent Materials

The naphthalene moiety in the compound contributes to its fluorescence characteristics, making it useful in the development of fluorescent materials. These materials have applications in sensors and imaging technologies due to their ability to emit light upon excitation .

Chemical Intermediate

Synthesis of Other Compounds

As a versatile chemical intermediate, this compound is utilized in synthesizing various derivatives with enhanced biological activities or novel properties. Its ability to undergo further chemical modifications makes it valuable in pharmaceutical research and development .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(1-(Naphthalen-1-yl)ethylidene)hydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Their Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and physical properties:

Key Observations :

- Heterocyclic Influence : Incorporation of thiazole or triazole rings (e.g., compounds 22b, 22c, 9b) increases melting points (>269°C) compared to simpler naphthalene-based hydrazones, likely due to enhanced rigidity and intermolecular interactions .

- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in 22c) reduce melting points slightly compared to electron-donating substituents, as seen in 22b (273–274°C vs. 269–270°C) .

Antitumor Activity:

Key Observations :

- Hybrid Heterocycles : Thiadiazole and thiazole derivatives (e.g., 9b, 12a) exhibit potent antitumor activity (IC50 <3 µM), attributed to their ability to intercalate DNA or inhibit kinase pathways .

- Metal Coordination : Cu²⁺ complexes of hydrazone derivatives show enhanced bioactivity compared to parent ligands, likely due to improved membrane permeability and redox activity .

Antimicrobial Activity:

Key Observations :

Spectral and Computational Insights

- IR Spectroscopy : Stretching frequencies for C=O (1650–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) are consistent across hydrazone derivatives, confirming the hydrazone-carboxamide backbone .

- NMR Data : Aromatic protons in naphthalene-based compounds resonate at δ 7.2–8.5 ppm, while ethylidene CH₃ groups appear as singlets near δ 2.1–2.3 ppm .

Actividad Biológica

2-(1-(Naphthalen-1-yl)ethylidene)hydrazine-1-carboxamide, with the chemical formula C13H13N3O and CAS number 120446-09-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews various studies that have investigated its antibacterial, antifungal, and anticancer properties, providing a comprehensive overview of its biological activity.

Chemical Structure

The compound features a naphthalene moiety linked to an ethylidene hydrazine carboxamide structure, which contributes to its biological properties. The structural representation can be summarized as follows:

- Molecular Formula : C13H13N3O

- IUPAC Name : (E)-2-(1-(naphthalen-1-yl)ethylidene)hydrazine-1-carboxamide

- Molecular Weight : 227.27 g/mol

Antibacterial Activity

Recent studies have highlighted the antibacterial effects of this compound against various bacterial strains. For instance, research indicated that compounds with similar structures exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Table 1: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Enterococcus faecalis | 62.5 - 125 μM |

| Methicillin-resistant S. aureus (MRSA) | MBIC 62.216 - 124.432 μg/mL |

The mechanism of action appears to involve the inhibition of protein synthesis and subsequent disruption of nucleic acid and peptidoglycan production, leading to bactericidal effects .

Antifungal Activity

In addition to antibacterial properties, the compound has shown promising antifungal activity. Studies indicate that it can inhibit biofilm formation in Candida albicans, a common fungal pathogen.

Table 2: Antifungal Activity Data

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | IC50 > 50 μg/mL |

| Biofilm Inhibition | MBIC 31.108 - 62.216 μg/mL |

These findings suggest that the compound may interfere with fungal cell adhesion mechanisms, potentially through quorum sensing pathways .

Anticancer Potential

The anticancer properties of hydrazone derivatives, including those related to naphthalene structures, have been explored in various studies. The compound's ability to induce apoptosis in cancer cells has been noted, particularly in breast and colon cancer cell lines.

Case Study: Cytotoxicity Assessment

A study involving structural analogs revealed that compounds similar to this compound exhibited cytotoxic effects on cancer cell lines with IC50 values ranging from 10 µM to 30 µM, depending on the specific structural modifications made .

Mechanistic Insights

Mechanistic studies suggest that the biological activity of this compound may be attributed to its ability to form hydrogen bonds with target biomolecules, leading to significant alterations in their functional states. Molecular docking studies have provided insights into its binding affinities and interactions with key enzymes involved in bacterial and fungal metabolism.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(1-(naphthalen-1-yl)ethylidene)hydrazine-1-carboxamide and its derivatives?

- Methodology : The compound is typically synthesized via condensation reactions between naphthalen-1-yl ketones and hydrazinecarboxamide derivatives. For example, hydrazide intermediates are formed by reacting substituted benzaldehydes or acetophenones with hydrazine, followed by cyclization or functionalization. Reaction conditions (solvent, temperature, catalysts like LiCl) significantly impact yield and purity. Substituents on the aromatic rings (e.g., halogens, nitro groups) are introduced to modulate electronic and steric properties .

- Key Data : Reported yields range from 81.5% to 91%, with melting points varying between 100–280°C depending on substituents .

Q. How are spectroscopic techniques (NMR, IR) employed to characterize this compound?

- Methodology :

- ¹H NMR : Used to confirm hydrazone formation (N-H protons at δ 10–12 ppm) and aromatic proton environments (naphthalene protons at δ 7.5–8.5 ppm).

- IR : Key stretches include C=O (1650–1700 cm⁻¹), C=N (1580–1620 cm⁻¹), and N-H (3200–3350 cm⁻¹). Disappearance of aldehyde C=O peaks in IR confirms successful condensation .

Q. What biological activities have been reported for this compound class, and how are they assessed?

- Methodology : Hydrazone derivatives are screened for antimicrobial, antiviral, and anticancer activities using in vitro assays. For example:

- Antiviral : HAV inhibition is quantified via plaque reduction assays (IC₅₀ values, e.g., 8.5–10.7 µg/mL) .

- Antimicrobial : Disk diffusion or MIC assays against bacterial/fungal strains (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can crystallographic refinement tools like SHELX resolve structural ambiguities in hydrazone derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths, angles, and torsion angles. For example, SHELX can distinguish between E/Z isomerism in hydrazone moieties and validate hydrogen-bonding networks critical for stability .

- Data Contradiction : Discrepancies between computational (DFT) and experimental bond lengths may arise from crystal packing effects, requiring iterative refinement in SHELX .

Q. What computational methods complement experimental studies to predict reactivity or bioactivity?

- Methodology :

- DFT : Calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Docking : Simulates ligand-receptor interactions (e.g., with viral proteases or bacterial enzymes) to rationalize bioactivity .

Q. How can researchers resolve contradictory bioactivity data across studies?

- Analysis Framework :

Compare assay conditions (e.g., cell lines, incubation times).

Evaluate substituent effects: Electron-withdrawing groups (e.g., -NO₂) may enhance antiviral activity but reduce solubility, affecting IC₅₀ .

Validate via dose-response curves and toxicity indices (e.g., therapeutic index >80) .

Q. What strategies optimize reaction conditions for scale-up synthesis?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.